

# structure elucidation of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone

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## Compound of Interest

**Compound Name:** 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone

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An In-depth Technical Guide to the Structure Elucidation of **1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone**

## Introduction: The Imperative of Structural Certainty

In the landscape of chemical synthesis and drug discovery, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. An error in structural assignment can invalidate extensive biological screening, mechanistic studies, and optimization efforts. The target of this guide, **1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone**, is a halogenated and fluorinated aromatic ketone.<sup>[1][2]</sup> Such compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals due to the unique physicochemical properties imparted by the fluorine and bromine atoms.<sup>[3][4][5][6]</sup> This document provides a comprehensive, multi-technique workflow for the complete structural elucidation of this molecule, moving beyond a simple recitation of data to explain the strategic rationale behind the analytical sequence. We will demonstrate how a synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy provides a self-validating system for confirming the molecular blueprint.

## Chapter 1: Mass Spectrometry – Decoding the Molecular Formula and Fragmentation

**Expertise & Rationale:** We begin with Mass Spectrometry as it provides the most direct route to two fundamental pieces of information: the molecular weight and the elemental composition. This initial data constrains the realm of possible structures and provides immediate confirmation of key elemental features, in this case, the presence of bromine.

The first and most critical observation in the mass spectrum is the isotopic pattern of the molecular ion. Bromine exists naturally as two major isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in nearly equal abundance (approximately 50.5% and 49.5%, respectively).<sup>[7]</sup> This results in a characteristic pair of peaks for any bromine-containing fragment, separated by 2 mass-to-charge units (m/z), with nearly equal intensity (an M and M+2 peak).<sup>[7][8]</sup> This signature is a definitive indicator of a monobrominated compound.

High-Resolution Mass Spectrometry (HRMS) is then employed to distinguish the exact elemental formula ( $\text{C}_8\text{H}_5\text{BrF}_3\text{NO}$ ) from any other combination of atoms that might have the same nominal mass, providing a high degree of confidence before proceeding to more complex structural analysis.<sup>[9]</sup>

## Predicted Mass Spectrometry Data

| m/z (for $^{79}\text{Br}$ ) | m/z (for $^{81}\text{Br}$ ) | Proposed Fragment Identity   | Fragmentation Pathway                      |
|-----------------------------|-----------------------------|--|--|
| 267                         | 269                         | $[\text{C}_8\text{H}_5\text{BrF}_3\text{NO}]^{+}$<br>(Molecular Ion) | Electron Ionization                        |
| 198                         | 200                         | $[\text{C}_7\text{H}_5\text{BrNO}]^{+}$                              | Loss of $\cdot\text{CF}_3$                 |
| 183                         | 185                         | $[\text{C}_6\text{H}_5\text{BrN}]^{+}$                               | Loss of $\cdot\text{CF}_3$ and CO          |
| 170                         | 172                         | $[\text{C}_6\text{H}_4\text{Br}]^{+}$                                | Loss of $\cdot\text{CF}_3$ , CO, and HCN   |
| 99                          | 99                          | $[\text{C}_2\text{F}_3\text{O}]^{+}$                                 | Cleavage of the C-C bond alpha to the ring |

## Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).
- Instrument: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electron Ionization (EI) source.
- Introduction: Introduce the sample via a direct insertion probe or GC inlet.
- Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.
- Analysis: Acquire the spectrum over a mass range of m/z 50-500.
- Data Processing: Analyze the resulting spectrum for the molecular ion peak, the characteristic Br isotopic pattern, and major fragment ions. Compare the exact mass of the molecular ion with the theoretical mass for  $C_8H_5BrF_3NO$ .

## Chapter 2: Infrared Spectroscopy – A Rapid Survey of Functional Groups

Expertise & Rationale: Following mass spectrometry, Infrared (IR) Spectroscopy offers a rapid, non-destructive confirmation of the key functional groups proposed by the molecular formula. [10][11] The principle is that covalent bonds vibrate at specific, quantized frequencies. By passing infrared radiation through the sample, we can identify which frequencies are absorbed, corresponding to the vibrations of specific bonds like N-H, C=O, and C-F.

The presence of the trifluoroacetyl group is expected to shift the carbonyl (C=O) stretch to a higher frequency (wavenumber) compared to a typical aryl ketone (which appears around  $1685\text{ cm}^{-1}$ ) due to the strong electron-withdrawing inductive effect of the fluorine atoms. The primary amine (-NH<sub>2</sub>) group should be clearly identifiable by its characteristic two-peak absorption pattern resulting from symmetric and asymmetric N-H stretching modes.

## Predicted Infrared Absorption Data

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Vibrational Mode                   | Functional Group Assignment                |
|--------------------------------|---------------|------------------------------------|--|
| 3480 - 3300                    | Medium        | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine (-NH <sub>2</sub> ) |
| 3100 - 3000                    | Medium-Weak   | C-H Stretch                        | Aromatic C-H                               |
| ~1725                          | Strong, Sharp | C=O Stretch                        | Trifluoromethyl Ketone                     |
| 1620 - 1580                    | Medium        | C=C Stretch                        | Aromatic Ring                              |
| 1300 - 1100                    | Strong        | C-F Stretch                        | Trifluoromethyl Group (-CF <sub>3</sub> )  |

## Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

- Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.
- Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.
- Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum.

## Chapter 3: NMR Spectroscopy – Assembling the Molecular Skeleton

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing definitive information about the atomic connectivity and chemical environment of the molecule's carbon-hydrogen framework.[\[12\]](#) A suite of 1D (<sup>1</sup>H, <sup>13</sup>C,

<sup>19</sup>F) and 2D (COSY, HSQC, HMBC) experiments are used in concert to build the structure piece by piece.

- <sup>19</sup>F NMR is performed first as it is a simple experiment that should yield a single, sharp signal, unequivocally confirming the presence and electronic environment of the trifluoromethyl group. The chemical shift of this group is sensitive to its surroundings.[13][14][15][16]
- <sup>1</sup>H NMR reveals the number of different types of protons, their relative numbers (integration), and their neighboring protons (splitting patterns). For this molecule, the aromatic region is key to confirming the substitution pattern.
- <sup>13</sup>C NMR provides a count of the unique carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Coupling to fluorine (J-coupling) provides additional structural clues, often splitting the signals of the carbonyl and trifluoromethyl carbons into characteristic quartets.[17][18]
- 2D NMR experiments are the final step to lock in the structure. COSY confirms proton-proton adjacencies, HSQC links protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) correlations, which are critical for connecting disparate parts of the molecule, such as linking the aromatic protons to the carbonyl carbon.

### Predicted <sup>1</sup>H NMR Data (500 MHz, CDCl<sub>3</sub>)

| Proton Label     | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|------------------|-------------------|--------------|---------------------------|-------------|
| H-6              | ~7.8              | d            | J ≈ 2.5 Hz                | 1H          |
| H-4              | ~7.4              | dd           | J ≈ 8.5, 2.5 Hz           | 1H          |
| H-3              | ~6.8              | d            | J ≈ 8.5 Hz                | 1H          |
| -NH <sub>2</sub> | ~4.5              | br s         | -                         | 2H          |

### Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

| Carbon Label | Predicted $\delta$ (ppm) | Multiplicity (due to F-coupling) | Key Feature                  |
|--------------|--------------------------|----------------------------------|------------------------------|
| C=O          | ~180                     | q ( $^2J_{CF} \approx 35$ Hz)    | Deshielded, coupled to $^3F$ |
| C-5          | ~110                     | s                                | Carbon bearing Bromine       |
| C-1          | ~118                     | s                                | Carbon bearing $C(O)CF_3$    |
| $CF_3$       | ~117                     | q ( $^1J_{CF} \approx 290$ Hz)   | Strong C-F one-bond coupling |
| C-3          | ~120                     | s                                | Shielded by $-NH_2$          |
| C-2          | ~150                     | s                                | Carbon bearing Amine         |
| C-4          | ~135                     | s                                | Aromatic CH                  |
| C-6          | ~138                     | s                                | Aromatic CH                  |

## Predicted $^{19}F$ NMR Data (470 MHz, $CDCl_3$ )

| Fluorine Label | Predicted $\delta$ (ppm) | Multiplicity | Key Feature                          |
|----------------|--------------------------|--------------|--------------------------------------|
| $-CF_3$        | -70 to -80               | s            | Single environment for all 3 F atoms |

## Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g.,  $CDCl_3$  or  $DMSO-d_6$ ) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- $^1H$  NMR: Acquire a standard one-dimensional proton spectrum.
- $^{13}C$  NMR: Acquire a proton-decoupled  $^{13}C$  spectrum.
- $^{19}F$  NMR: Acquire a proton-decoupled  $^{19}F$  spectrum using an appropriate reference standard.

- 2D NMR: Perform standard COSY, HSQC, and HMBC experiments using the instrument's default parameter sets, optimizing as needed for the specific sample concentration.

## Chapter 4: Data Synthesis and Visualization of the Elucidation Workflow

The power of this multi-technique approach lies in the synthesis of the data. No single technique provides the complete picture, but together they form an undeniable conclusion.

- MS establishes the molecular formula ( $C_8H_5BrF_3NO$ ) and confirms the presence of one bromine atom.
- IR confirms the functional groups: a primary amine ( $-NH_2$ ), a carbonyl ( $C=O$ ), and a trifluoromethyl group ( $-CF_3$ ).
- NMR provides the framework:
  - $^{19}F$  NMR shows a single singlet, confirming the  $-CF_3$  group.
  - $^1H$  NMR shows three distinct aromatic protons with a 1:1:1 ratio and a 2H broad singlet for the  $-NH_2$  group. The splitting pattern (d, dd, d) is characteristic of a 1,2,4-trisubstituted benzene ring.
  - $^{13}C$  NMR shows the expected 8 unique carbon signals, including the characteristic quartets for the carbonyl and  $CF_3$  carbons.
  - 2D NMR connects the pieces:
    - COSY would show a correlation between H-3 and H-4, and between H-4 and H-6, confirming their connectivity on the ring.
    - HSQC would definitively assign each proton signal to its corresponding carbon signal.
    - HMBC is the final confirmation. A key correlation would be observed from the proton at H-6 across three bonds to the carbonyl carbon ( $C=O$ ), unequivocally placing the trifluoroethanone group at the C-1 position, adjacent to the amino group.

This logical, step-wise convergence of data from independent analytical methods provides an exceptionally high degree of confidence in the final structural assignment.

## Visualization of the Analytical Workflow

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Caption: Overall workflow for structure elucidation.

## Key NMR Correlation Diagram

Caption: Key COSY and HMBC correlations confirming the structure.

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